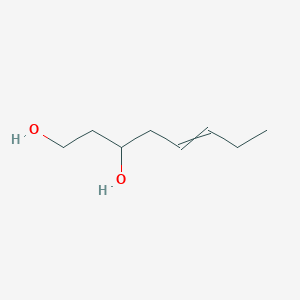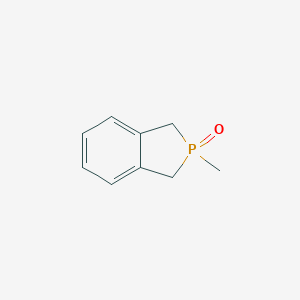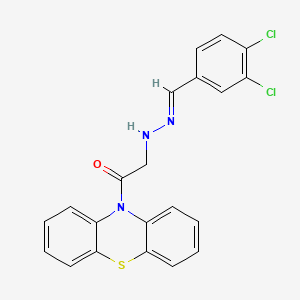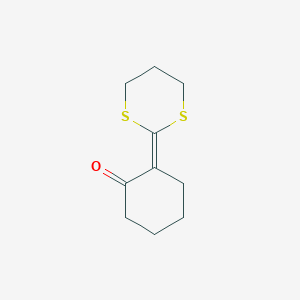
2-(9H-Carbazol-9-YL)ethyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-Carbazol-9-YL)ethyl butanoate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their ability to transport charge. These properties make them valuable in various scientific and industrial applications, particularly in the fields of organic electronics and optoelectronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-YL)ethyl butanoate typically involves the esterification of 2-(9H-Carbazol-9-YL)ethanol with butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(9H-Carbazol-9-YL)ethyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-based ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The carbazole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carbazole-based ketones or aldehydes.
Reduction: 2-(9H-Carbazol-9-YL)ethanol.
Substitution: Nitrated or halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
2-(9H-Carbazol-9-YL)ethyl butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to interact with biological molecules.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties
Mecanismo De Acción
The mechanism of action of 2-(9H-Carbazol-9-YL)ethyl butanoate is largely dependent on its ability to interact with various molecular targets. In electronic applications, its carbazole moiety facilitates charge transport by providing a stable pathway for electron movement. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Carbazol-9-YL)ethyl acrylate: Another carbazole derivative used in similar applications, particularly in organic electronics.
2-(9H-Carbazol-9-YL)ethyl methacrylate: Similar to the acrylate derivative but with different polymerization properties.
Uniqueness
2-(9H-Carbazol-9-YL)ethyl butanoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport.
Propiedades
Número CAS |
65624-94-4 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-carbazol-9-ylethyl butanoate |
InChI |
InChI=1S/C18H19NO2/c1-2-7-18(20)21-13-12-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19/h3-6,8-11H,2,7,12-13H2,1H3 |
Clave InChI |
XMZSRHGIUFMWID-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


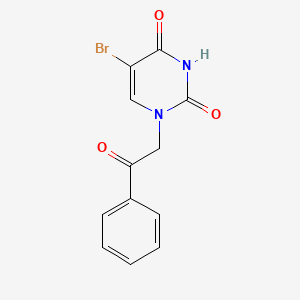
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)


